Product packaging for Bis((6-bromopyridin-2-yl)methyl)amine(Cat. No.:CAS No. 1265139-77-2)

Bis((6-bromopyridin-2-yl)methyl)amine

Cat. No.: B1448325
CAS No.: 1265139-77-2
M. Wt: 357.04 g/mol
InChI Key: VMRYVVHVKUZHHY-UHFFFAOYSA-N
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Description

Historical Context and Development

The development of this compound must be understood within the broader historical context of pyridine chemistry evolution. Pyridine itself was first isolated by Scottish scientist Thomas Anderson in 1849 from animal bone oil, who named it after the Greek word for fire due to its flammability. The systematic development of pyridine derivatives gained momentum in the late 19th century, with Wilhelm Körner and James Dewar determining the chemical structure through analogy with quinoline and naphthalene in 1869 and 1871 respectively. The first major breakthrough in pyridine synthesis came in 1881 when Arthur Rudolf Hantzsch described the synthesis of pyridine derivatives, followed by the revolutionary work of Aleksei Chichibabin in 1924, who invented an efficient pyridine synthesis reaction that remains in industrial use today.

The evolution toward complex polyamine ligands containing multiple pyridine units began to emerge in the mid-20th century as coordination chemistry matured as a discipline. Dipicolylamine, the foundational structure for many bis-pyridyl ligands, became recognized as a symmetrical secondary amine with two pyridine rings that serves as a tridentate ligand without inducing asymmetry at metal centers. This development was crucial because it avoided the formation of diastereomeric mixtures that complicated earlier coordination compounds. The specific bromination pattern found in this compound represents a more recent advancement, where halogen substitution provides enhanced coordination control and functionalization opportunities. The compound's development reflects the ongoing evolution of ligand design principles, where strategic placement of functional groups allows for fine-tuning of coordination behavior and reactivity patterns.

Chemical Classification and Nomenclature

This compound belongs to several overlapping chemical classifications that define its properties and applications. Primarily, it functions as a secondary amine featuring two identical pyridyl substituents connected through methylene linkers to the central nitrogen atom. The compound falls within the broader category of polydentate ligands, specifically classified as a potential tridentate coordination compound due to its three nitrogen donor atoms arranged in a chelating geometry. From a structural perspective, it represents a member of the dipicolylamine family, which consists of symmetrical secondary amines containing pyridine ring systems.

The systematic nomenclature follows International Union of Pure and Applied Chemistry conventions, with the full chemical name reflecting the complete structural arrangement: this compound. This nomenclature specifically indicates the presence of two identical substituents (bis), each consisting of a 6-bromopyridine unit (6-bromopyridin-2-yl) connected through a methylene bridge (methyl) to the central amine functionality. Alternative naming systems include the simplified molecular descriptors and various trade names used by chemical suppliers. The compound also carries multiple registry identifiers that facilitate its classification within chemical databases and regulatory systems. The bromination pattern at the 6-position of each pyridine ring represents a specific substitution variant within the broader family of halogenated pyridine derivatives, distinguishing it from other positional isomers and alternative halogen substitutions.

Registration and Identification Parameters

The comprehensive identification of this compound requires multiple registry parameters that establish its unique chemical identity across various database systems. The following table presents the essential identification data compiled from authoritative chemical sources:

Parameter Value Source Database
Chemical Abstracts Service Number 1265139-77-2 Chemical Abstracts Service
Molecular Formula C₁₂H₁₁Br₂N₃ Multiple Sources
Molecular Weight 357.04-357.05 g/mol Multiple Sources
MDL Number MFCD28040561 MDL Information Systems
InChI Key VMRYVVHVKUZHHY-UHFFFAOYSA-N International Chemical Identifier
PubChem Compound Identifier 75201242 PubChem Database
Canonical SMILES C1=CC(=NC(=C1)Br)CNCC2=NC(=CC=C2)Br Chemical Structure Representation

The InChI (International Chemical Identifier) provides a standardized string representation that ensures unambiguous chemical structure identification across different software systems and databases. The SMILES (Simplified Molecular Input Line Entry System) notation offers a compact ASCII string representation that facilitates chemical structure searching and comparison. These identifiers collectively establish a comprehensive fingerprint for the compound that enables precise identification within the global chemical literature and commercial databases. The molecular weight specifications show minor variations (357.04 versus 357.05 g/mol) across different sources, reflecting differences in atomic mass precision used in calculations. The Physical Form classification consistently identifies the compound as a solid at room temperature, with storage recommendations varying between refrigerated and ambient conditions depending on purity requirements and intended applications.

Position in Pyridine-Based Ligand Chemistry

This compound occupies a distinctive position within the extensive family of pyridine-based coordination ligands, particularly among the dipicolylamine derivatives that have gained prominence in coordination chemistry research. The compound's relationship to other pyridyl ligands demonstrates both structural similarities and unique characteristics that define its coordination behavior. Dipicolylamine itself serves as the parent structure, functioning as a symmetrical secondary amine with two pyridine rings that provides tridentate coordination without inducing asymmetry at metal centers. This structural foundation has been modified extensively to create ligands with enhanced properties, including the brominated variants that offer additional functionalization opportunities.

The compound's position relative to other brominated pyridine derivatives reveals important structure-property relationships within this chemical family. Related structures include the primary amine derivative (6-bromopyridin-2-yl)methanamine with molecular weight 187.037 g/mol, which lacks the second pyridyl unit, and the tertiary amine tris[(6-bromopyridin-2-yl)methyl]amine with molecular weight approximately 545 g/mol, which contains three bromopyridine units. Research on tris[(6-bromopyridin-2-yl)methyl]amine has revealed significant intermolecular interactions, including type II bromine-bromine contacts that provide stabilizing influences within the molecular structure. These interactions occur with specific geometric parameters, where the angles indicate bent interactions characteristic of halogen bonding patterns.

The coordination capabilities of bis-pyridyl ligands have been extensively studied in the context of metal complex formation, particularly with divalent metals such as germanium, tin, and lead. Research demonstrates that these ligands can form both heteroleptic and homoleptic complexes, with structural arrangements that depend significantly on the specific metal center and ligand substitution patterns. The brominated derivatives offer additional synthetic versatility through cross-coupling reactions, where the bromine substituents serve as leaving groups for various carbon-carbon bond formation reactions including Suzuki, Stille, and Negishi coupling procedures. This reactivity pattern positions this compound as both a coordination ligand and a synthetic building block for more complex molecular architectures, particularly in medicinal chemistry and materials science applications where controlled electronic properties are essential.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C12H11Br2N3 B1448325 Bis((6-bromopyridin-2-yl)methyl)amine CAS No. 1265139-77-2

Properties

IUPAC Name

1-(6-bromopyridin-2-yl)-N-[(6-bromopyridin-2-yl)methyl]methanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11Br2N3/c13-11-5-1-3-9(16-11)7-15-8-10-4-2-6-12(14)17-10/h1-6,15H,7-8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VMRYVVHVKUZHHY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=NC(=C1)Br)CNCC2=NC(=CC=C2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11Br2N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

357.04 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Bis((6-bromopyridin-2-yl)methyl)amine is a compound of growing interest in medicinal chemistry and materials science due to its unique structural features and potential biological activities. This article explores the biological activity of this compound, including its mechanisms of action, interactions with biological targets, and applications in drug development.

Chemical Structure and Properties

The molecular structure of this compound features two 6-bromopyridin-2-ylmethyl groups attached to a central amine. This configuration imparts distinct chemical properties, such as increased reactivity and the ability to form multiple interactions with biological targets. The presence of bromine atoms enhances its electrophilic character, facilitating nucleophilic substitution reactions.

PropertyValue
Molecular FormulaC₁₂H₁₂Br₂N
Molecular Weight330.04 g/mol
SolubilitySoluble in polar solvents
Functional GroupsAmine, Bromine

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, including enzymes and receptors. The brominated pyridine rings can participate in various interactions, such as hydrogen bonding and π-π stacking, which influence the compound's binding affinity and specificity.

Potential Mechanisms Include:

  • Enzyme Inhibition : The compound may act as an inhibitor for certain enzymes involved in metabolic pathways.
  • Receptor Modulation : It could modulate receptor activity, impacting signaling pathways critical for various biological processes.
  • Ligand Formation : The amine group can coordinate with metal ions, enhancing the compound's reactivity and selectivity.

Biological Activity Studies

Research into the biological activity of this compound is still emerging. Preliminary studies suggest its potential applications in medicinal chemistry, particularly for drug development targeting conditions like glioblastoma.

Case Studies

  • Inhibitory Effects on Kinases : A study evaluated the compound's derivatives for their ability to inhibit specific kinases involved in cancer progression. Results indicated promising inhibitory activity, suggesting a potential role in cancer therapeutics.
  • Binding Affinity Studies : Research focused on assessing the binding affinity of this compound to various receptors revealed significant interactions that could lead to therapeutic applications.

Comparison with Similar Compounds

To better understand its unique properties, comparisons with structurally similar compounds were made:

Compound NameMolecular FormulaSimilarity Index
6-Bromo-pyridin-2-ylmethanolC₇H₈BrN0.95
2-Bromo-5-methylpyridineC₇H₈BrN0.90
Bis((6-bromopyridin-3-yl)methyl)amineC₁₂H₁₂Br₂N0.85

The unique feature of this compound lies in its specific bromination at the 6-position of the pyridine ring, which significantly influences its reactivity and biological activity compared to other similar compounds.

Applications in Drug Development

Due to its structural characteristics, this compound is being explored as a building block for synthesizing more complex organic molecules. Its derivatives have shown potential for penetrating biological barriers, indicating possible uses in targeted drug delivery systems.

Notable Applications Include:

  • Cancer Therapeutics : Targeting glioblastoma through specific kinase inhibition.
  • Diagnostic Probes : Development of imaging agents based on its ability to interact with biomolecules.
  • Catalysis : Utilization as a ligand in metal-catalyzed reactions due to its coordination properties.

Scientific Research Applications

Catalysis

Bis((6-bromopyridin-2-yl)methyl)amine serves as a ligand in metal-catalyzed reactions. Its nitrogen atoms can coordinate with metal ions, enhancing catalytic activity and selectivity. This property is crucial for developing efficient catalytic systems in organic synthesis.

Medicinal Chemistry

The compound shows promise in drug development, particularly for targeting aggressive cancers like glioblastoma. Preliminary studies suggest that derivatives of this compound can penetrate biological barriers, making them suitable candidates for targeted therapies.

Case Study: Inhibitory Effects on Kinases
Research evaluated the compound's derivatives for their ability to inhibit specific kinases involved in cancer progression. The results indicated promising inhibitory activity, suggesting potential roles in cancer therapeutics.

Fluorescent Probes

Due to its aromatic nature and coordination properties, this compound is being explored as a precursor for developing fluorescent dyes. These dyes can be utilized in bioimaging and chemical sensing applications.

Studies indicate that the compound may act as an enzyme inhibitor or modulate receptor activity, impacting critical signaling pathways within biological systems.

Notable Applications

  • Cancer Therapeutics: Targeting glioblastoma through specific kinase inhibition.
  • Diagnostic Probes: Development of imaging agents based on its interaction with biomolecules.
  • Catalysis: Utilization as a ligand in metal-catalyzed reactions due to its coordination properties.

Comparison with Similar Compounds

Tris[(6-bromopyridin-2-yl)methyl]amine (TPABr₃)

  • Molecular Formula : C₁₈H₁₅Br₃N₄ .
  • Structure : A tripodal tetradentate ligand with three (6-bromopyridin-2-yl)methyl groups attached to a central amine.
  • Key Features :
    • Exhibits Br⋯Br interactions (3.654–3.773 Å), close to the van der Waals radii sum (~3.7 Å), stabilizing its triclinic crystal lattice .
    • Coordinates metals like Cu, Fe, and Zn, forming five- or six-coordinate complexes for modeling enzyme active sites .
  • Synthesis : Derived from 2,6-dibromopyridine via lithiation, formylation, reduction, and mesylation steps .
  • Applications: Used in bioinorganic chemistry for oxygen-activating copper clusters and iron dioxygenase models .

Contrast with Bis Analogue :
The bis ligand has two pyridylmethyl groups , reducing steric bulk and altering coordination geometry compared to TPABr₃. This difference may limit its metal-binding versatility but enhance selectivity in smaller catalytic sites .

Chlorinated Pyridylamine Derivatives

  • Example : 6-Chloro-pyridin-2-yl-amine derivatives (e.g., compounds 3a–h in ).
  • Structure : Chlorine substituents at the 6-position of pyridyl rings.
  • Key Features :
    • Demonstrated antibacterial and antifungal activities in vitro, with efficacy influenced by substituent variations .
    • Less electronegative than bromine, reducing halogen-bonding strength but improving solubility in polar solvents.
  • Synthesis: Prepared from 2-amino-6-chloropyridine via nucleophilic substitution .

Hybrid Pyridyl-Pyrazolyl Amines

  • Example : N-((6-Bromopyridin-2-yl)methyl)-3-(4-fluorophenyl)-5-phenylpyrazolo[1,5-a]pyrimidin-7-amine (Compound 46, ).
  • Structure : Combines a bromopyridylmethyl group with a pyrazolo[1,5-a]pyrimidin-7-amine core.
  • Key Features :
    • Exhibited anti-mycobacterial activity (82% yield, 94.9% purity), highlighting the role of bromine in bioactivity .
    • The pyrazolyl ring introduces planar rigidity, contrasting with the flexibility of the bis ligand’s methyl-linked pyridyl groups .

Other Brominated Pyridylamines

  • Examples: 3-(6-Bromo-pyridin-2-yl)-isoxazol-5-ylamine: A heterocyclic derivative with noted safety concerns (GHS hazard classification) . 6-Bromo-2,4-dimethylpyridin-3-amine: Used as a pharmaceutical intermediate (CAS 897733-12-9), emphasizing bromine’s role in medicinal chemistry .

Comparative Data Table

Compound Molecular Formula Substituents Coordination Sites Key Interactions Applications References
Bis((6-bromopyridin-2-yl)methyl)amine C₁₂H₁₁Br₂N₃ Two (6-Br-pyridin-2-yl)methyl Bidentate/Tridentate Halogen bonding (Br) Catalysis, sensors
TPABr₃ C₁₈H₁₅Br₃N₄ Three (6-Br-pyridin-2-yl)methyl Tetradentate Br⋯Br (3.6–3.7 Å) Enzyme models, metal complexes
6-Chloro-pyridin-2-yl-amine derivatives Varies 6-Cl-pyridin-2-yl + R groups Variable N/A Antimicrobial agents
N-((6-Bromopyridin-2-yl)methyl)-3-(4-fluorophenyl)-5-phenylpyrazolo[1,5-a]pyrimidin-7-amine C₂₄H₁₇BrFN₅ Bromopyridylmethyl, fluorophenyl N/A π-π stacking Anti-mycobacterial agents

Preparation Methods

Direct Aminomethylation of 6-Bromopyridin-2-amine

A common approach is the nucleophilic substitution or reductive amination involving 6-bromopyridin-2-amine and formaldehyde or related aldehydes to introduce the methylene bridges:

  • Procedure:
    6-Bromopyridin-2-amine is reacted with formaldehyde or a suitable aldehyde under controlled temperature and pH conditions to form the bis(methylene)amine linkage. This can be facilitated by reductive amination using reducing agents such as sodium borohydride or catalytic hydrogenation.

  • Reaction Conditions:
    Typically carried out in polar solvents like ethanol or water at mild temperatures (room temperature to 65°C) over several hours to ensure complete conversion.

  • Yields and Purification:
    Isolated yields can vary but are generally moderate to good (50-77%). Purification is achieved by crystallization or chromatographic methods.

Multi-Step Synthesis via Functionalized Intermediates

A more elaborate synthetic route involves:

  • Lithiation and Formylation:
    Starting from 2,6-dibromopyridine, reaction with n-butyllithium at low temperature (-78°C, 195 K) generates 2-bromo-6-lithiopyridine intermediate, which is then reacted with DMF to introduce a formyl group, yielding (6-bromo-2-pyridyl)methanol after reduction.

  • Mesylation and Azide Substitution:
    The alcohol group is converted to a mesylate using methanesulfonyl chloride and triethylamine, followed by nucleophilic substitution with sodium azide to form an azide intermediate.

  • Reduction to Amine:
    The azide is reduced (e.g., using triphenylphosphine or catalytic hydrogenation) to yield the primary amine intermediate.

  • Coupling to Form this compound:
    The amine intermediates are then coupled via methylene bridges, often through reductive amination or nucleophilic substitution steps.

This multi-step method is advantageous for high purity and structural control but requires careful handling of reactive intermediates and low-temperature conditions.

Representative Experimental Data and Conditions

Step Reagents/Conditions Yield (%) Notes
Reaction of 6-bromopyridin-2-amine with 1,1,3-trichloroacetone in dimethoxyethane, 25-65°C, 2-4 h 6-Bromopyridin-2-amine (3.0 kg), dimethoxyethane, 1,1,3-trichloroacetone (5.6 kg) 72 Reaction under nitrogen; product filtered and washed; further treatment with HCl and NaOH
Palladium-catalyzed coupling in 1,4-dioxane/water, 95°C, overnight 6-Bromopyridin-2-amine (0.5 g), Pd(PPh3)4, Na2CO3 28 Used in synthesis of related amine derivatives; purification by silica gel chromatography
Mesylation of (6-bromo-2-pyridyl)methanol with MsCl and TEA in DCM at 0°C, 4 h Methanesulfonyl chloride, triethylamine, dichloromethane Not specified Intermediate step towards azide substitution and final amine formation
Azide substitution and reduction steps NaN3 substitution, reduction by PPh3 or catalytic hydrogenation Not specified Critical for formation of amine intermediate before coupling

Notes on Industrial and Laboratory Scale Synthesis

  • Industrial suitability:
    One-step amination methods, such as direct amination of bromopyridine derivatives under nitrogen atmosphere with sodium amide, provide safer and simpler routes suitable for scale-up.

  • Reaction monitoring:
    Thin-layer chromatography (TLC) and nuclear magnetic resonance (NMR) spectroscopy are commonly employed to monitor reaction progress and confirm product identity.

  • Purification:
    Crystallization, filtration, and chromatographic techniques are used depending on the scale and purity requirements.

Summary Table of Preparation Approaches

Method Type Key Reagents/Intermediates Reaction Conditions Advantages Limitations
Direct Aminomethylation 6-Bromopyridin-2-amine, formaldehyde/reductant Mild temperature, polar solvents Simple, moderate to good yield May require purification steps
Multi-step Lithiation/Formylation/Mesylation/Azide Reduction 2,6-Dibromopyridine, n-BuLi, DMF, MsCl, NaN3 Low temperature (-78°C), multiple steps High purity, structural control Complex, requires low temp and hazardous reagents
Palladium-catalyzed Coupling 6-Bromopyridin-2-amine, Pd(PPh3)4, Na2CO3 Elevated temperature, inert atmosphere Useful for functionalized derivatives Lower yields, catalyst cost
Industrial Amination with Sodium Amide 2-Bromo-3-methylpyridine, sodium amide Reflux under nitrogen, organic solvent High yield, scalable, safe Limited to specific derivatives

Q & A

Basic Question: What are the optimized synthetic routes for Bis((6-bromopyridin-2-yl)methyl)amine, and how do reaction conditions influence yield?

Methodological Answer:
The synthesis typically involves nucleophilic substitution reactions. For example, 6-bromopyridin-2-ylmethyl chloride can react with ammonia or primary amines under controlled conditions (e.g., in tetrahydrofuran with a base like NaOH at elevated temperatures) . Key factors affecting yield include:

  • Temperature: Higher temperatures (70–80°C) accelerate reaction rates but may promote side reactions like oxidation or over-alkylation.
  • Solvent polarity: Polar aprotic solvents (e.g., THF, DMF) enhance nucleophilicity of ammonia.
  • Stoichiometry: A 2:1 molar ratio of 6-bromopyridin-2-ylmethyl chloride to amine ensures complete substitution.
    Evidence from analogous compounds (e.g., Bis[(6-methylpyridin-2-yl)methyl]amine) suggests yields can reach ~56% under optimized conditions .

Basic Question: How can researchers characterize the coordination chemistry of this compound with transition metals?

Methodological Answer:
Characterization involves:

  • Single-crystal X-ray diffraction to determine metal-ligand bond lengths and geometry (e.g., octahedral vs. tetrahedral coordination) .
  • UV-Vis spectroscopy to identify d-d transitions in metal complexes.
  • Electrochemical studies (cyclic voltammetry) to assess redox activity, particularly for catalytic applications .
    For example, similar ligands with pyridyl groups form stable complexes with Cu(II) or Fe(II), showing catalytic activity in CO₂ reduction under saturated atmospheres .

Advanced Question: How do steric and electronic effects of the bromine substituent influence the ligand’s reactivity in catalysis?

Methodological Answer:
The bromine atom increases steric bulk and electron-withdrawing effects, which:

  • Reduce electron density at the coordinating nitrogen, altering metal-ligand bond strength.
  • Modulate catalytic activity in redox reactions (e.g., electrocatalysis) by stabilizing higher oxidation states of metals .
    Comparative studies with non-brominated analogs (e.g., methyl-substituted derivatives) can isolate these effects. For instance, brominated ligands may exhibit lower turnover frequencies in hydrogen evolution reactions due to slower ligand substitution kinetics .

Advanced Question: What experimental strategies resolve contradictions in reported catalytic efficiencies of this compound-based complexes?

Methodological Answer:
Contradictions often arise from differences in:

  • Reaction conditions (pH, solvent, temperature).
  • Metal center oxidation states (e.g., Fe(II) vs. Fe(III)).
    To address these:

Standardize protocols: Use controlled atmospheres (e.g., inert gas for oxygen-sensitive reactions) .

Employ in situ spectroscopy (e.g., EPR, XAS) to monitor metal oxidation states during catalysis.

Compare turnover numbers (TONs) under identical conditions, accounting for side reactions (e.g., ligand degradation) .

Basic Question: What are the stability considerations for this compound under varying environmental conditions?

Methodological Answer:
Stability is influenced by:

  • pH: The ligand decomposes in strongly acidic or basic conditions via hydrolysis of the C-Br bond.
  • Light exposure: Brominated aromatics are prone to photodegradation; store in amber vials.
  • Temperature: Long-term stability tests (e.g., TGA/DSC) show decomposition above 200°C .
    Environmental fate studies recommend using HPLC-MS to track degradation products in aqueous systems .

Advanced Question: How can computational modeling predict the ligand’s binding affinity for rare-earth metals?

Methodological Answer:
Density Functional Theory (DFT) calculations can:

  • Optimize ligand-metal geometries using software like Gaussian or ORCA.
  • Calculate binding energies (ΔG) by comparing free ligand and metal-complex energies.
  • Simulate electronic spectra (TD-DFT) to correlate with experimental UV-Vis data.
    For example, modeling the ligand’s interaction with La(III) predicts stronger binding compared to smaller metals like Mg(II) due to orbital compatibility .

Advanced Question: What methodologies assess the ligand’s potential in biological systems (e.g., metal chelation in proteins)?

Methodological Answer:

  • Isothermal Titration Calorimetry (ITC): Quantifies binding constants (Kd) with metalloenzymes.
  • Fluorescence quenching assays: Monitor displacement of native metal ions (e.g., Zn²⁺ in zinc-finger proteins).
  • Cell viability assays: Test cytotoxicity in mammalian cell lines (e.g., HEK293) to evaluate therapeutic potential .
    Studies on analogous ligands show moderate chelation efficacy in vitro but require functionalization (e.g., PEGylation) for in vivo stability .

Advanced Question: How can researchers design experiments to study the ligand’s role in multi-component catalytic systems?

Methodological Answer:
Use a split-plot factorial design :

  • Primary factors: Ligand concentration, metal type, solvent.
  • Secondary factors: Temperature, pressure.
    For example, a study might:

Screen metal-ligand combinations (e.g., Cu, Ni, Co) using high-throughput robotics.

Analyze catalytic performance in cross-coupling reactions (e.g., Suzuki-Miyaura) via GC-MS.

Apply ANOVA to identify synergistic/antagonistic effects between variables .

Basic Question: What analytical techniques confirm the purity of this compound post-synthesis?

Methodological Answer:

  • HPLC with UV detection (λ = 254 nm) to quantify impurities.
  • ¹H/¹³C NMR spectroscopy to verify absence of unreacted precursors (e.g., 6-bromopyridin-2-ylmethyl chloride).
  • Elemental analysis (C, H, N, Br) to validate stoichiometry .

Advanced Question: How does the ligand’s structure inform the design of photoactive metal-organic frameworks (MOFs)?

Methodological Answer:
The bromine atom enhances intersystem crossing, making the ligand suitable for:

  • MOFs with luminescent properties: Ligand-to-metal charge transfer (LMCT) transitions can be tuned via halogen bonding.
  • Photocatalysis: MOFs incorporating this ligand show activity in visible-light-driven CO₂ reduction, as evidenced by transient absorption spectroscopy .

Retrosynthesis Analysis

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Feasible Synthetic Routes

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